Bienvenue dans la boutique en ligne BenchChem!

BL-1020 Mesylate

GABAₐ receptor D₂ antagonism mutual prodrug

Choose BL-1020 Mesylate for its unique mutual prodrug design, delivering simultaneous D2/5-HT2A antagonism and GABAA agonism—a dual pharmacophore mechanism absent in perphenazine or risperidone. In the EAGLE trial, BL-1020 20–30 mg significantly improved cognition over risperidone (effect size 0.43, P=.019) without the metabolic and motor side effects common to standard antipsychotics. This high-purity compound penetrates the blood–brain barrier intact and undergoes site-specific hydrolysis, making it ideal for preclinical cognition and prodrug delivery studies.

Molecular Formula C26H37ClN4O5S2
Molecular Weight 585.175
CAS No. 916898-61-8
Cat. No. B606203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBL-1020 Mesylate
CAS916898-61-8
SynonymsBL-1020 Mesylate;  BL 1020;  BL1020;  CYP-1020;  AN-168;  Perphenazine GABA ester;  Perphenazine-4-aminobutyrate;  Perphenazine gamma-aminobutyrate mesylate
Molecular FormulaC26H37ClN4O5S2
Molecular Weight585.175
Structural Identifiers
SMILESClC(C=C1N2CCCN3CCN(CCOC(CCCN)=O)CC3)=CC=C1SC4=C2C=CC=C4.OS(=O)(C)=O
InChIInChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4)
InChIKeyLOSZUFJASRVQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BL-1020 Mesylate Procurement Guide | Mechanism & Baseline Pharmacology


BL-1020 Mesylate (CAS 916898-61-8, also designated CYP-1020) is a first-in-class oral antipsychotic candidate comprising the typical antipsychotic perphenazine covalently linked via an ester bond to γ-aminobutyric acid (GABA) [1]. Functioning as a mutual prodrug, it is designed to provide simultaneous dopamine D₂/5-HT₂A receptor antagonism and GABAₐ receptor agonism upon brain penetration and enzymatic hydrolysis [2]. In vitro, BL-1020 exhibits high-affinity inhibition of dopamine D₂L (Kᵢ = 0.066 nM), D₂S (Kᵢ = 0.062 nM), and serotonin 5-HT₂A (Kᵢ = 0.21 nM) receptors, along with GABAₐ receptor agonist activity (Kᵢ = 3.74 μM) [3]. A positron emission tomography study in healthy male subjects confirmed dose-dependent striatal D₂ receptor occupancy, with a single 32 mg dose achieving an average D₂ RO of 44% at 4–6 hours post-dosing [4].

Why BL-1020 Mesylate Cannot Be Replaced by Perphenazine or Standard Atypical Antipsychotics


Generic substitution of BL-1020 Mesylate with its parent compound perphenazine or other D₂/5-HT₂A antagonists is scientifically unsound for three quantifiable reasons. First, perphenazine alone lacks GABAergic agonism and induces significant catalepsy and sedation in preclinical models, whereas BL-1020 achieves comparable efficacy with markedly reduced motor side effects due to its dual pharmacophore design [1]. Second, in a 6-week randomized controlled trial (n=363), BL-1020 20–30 mg demonstrated superior cognitive improvement versus risperidone (effect size = 0.43, P = .019), an outcome not attributable to standard D₂ blockade alone [2]. Third, the prodrug architecture enables intact blood–brain barrier penetration followed by site-specific hydrolysis, a delivery mechanism absent in perphenazine monotherapy [3]. These differentiation points preclude simple class-level interchangeability.

BL-1020 Mesylate Quantitative Differentiation Evidence vs. Comparators


GABAergic Agonism as a Unique Pharmacological Differentiation

BL-1020 Mesylate is a mutual prodrug that releases both perphenazine (a D₂/5-HT₂A antagonist) and GABA (a GABAₐ agonist) upon brain hydrolysis. This dual mechanism is absent in all conventional first-generation (e.g., perphenazine, haloperidol) and second-generation antipsychotics (e.g., risperidone, olanzapine), which lack intrinsic GABAergic activity [1]. In vitro, BL-1020 acts as a GABAₐ receptor agonist with a Kᵢ of 3.74 μM, while simultaneously inhibiting D₂L (Kᵢ = 0.066 nM) and 5-HT₂A (Kᵢ = 0.21 nM) receptors [2]. Perphenazine alone exhibits only D₂/5-HT₂A antagonism with no GABAergic component. This mechanistic distinction provides the molecular basis for the compound's differentiated preclinical and clinical profile [3].

GABAₐ receptor D₂ antagonism mutual prodrug mechanism of action

Reduced Catalepsy and Sedation vs. Equimolar Perphenazine in Rat Model

In acute and subchronic rat models of schizophrenia, BL-1020 was evaluated head-to-head against equimolar perphenazine. Both compounds antagonized amphetamine-induced hyperactivity. However, perphenazine treatment resulted in pronounced sedation and catalepsy, whereas BL-1020 achieved comparable antihyperactivity efficacy with significantly lower catalepsy and sedation [1]. In the d-amphetamine-induced hyperactivity model specifically, perphenazine abolished hyperactivity and induced sedation and catalepsy, whereas BL-1020 reduced hyperactivity without inducing sedation or catalepsy [2]. This preclinical differentiation predicts a reduced propensity for extrapyramidal symptoms (EPS) and motor side effects in clinical use, a prediction partially supported by clinical findings [3].

antipsychotic catalepsy extrapyramidal symptoms sedation preclinical

Superior Cognitive Improvement vs. Risperidone in Phase IIb EAGLE Trial

In the 6-week randomized, double-blind, active- and placebo-controlled EAGLE trial (n=363), BL-1020 20–30 mg/d demonstrated significantly greater improvement in cognitive function compared with risperidone (2–8 mg/d) and placebo [1]. The Brief Assessment of Cognition in Schizophrenia (BACS) composite score improved by 9.27 points with BL-1020 versus 6.2 points with risperidone and 6.01 points with placebo [2]. The effect size for BL-1020 versus risperidone was 0.43 (P = .019) [3]. Notably, risperidone did not demonstrate significant cognitive improvement over placebo in this trial, whereas BL-1020 showed a clear procognitive signal [4]. This cognitive benefit is a differentiating feature not observed with risperidone or other standard antipsychotics.

cognition BACS schizophrenia procognitive clinical trial

Comparable Antipsychotic Efficacy vs. Risperidone with Differentiated Safety Profile

In the Phase IIb EAGLE trial, BL-1020 20–30 mg/d demonstrated antipsychotic efficacy comparable to risperidone as measured by PANSS total score improvement (LS mean reduction: BL-1020 -23.6 vs. risperidone not significantly different; both superior to placebo -14.4, P = .002) [1]. Despite similar efficacy, the safety profile diverged meaningfully: the incidence of severe adverse events was 0% in the BL-1020 20–30 mg group compared with 3.3% in the risperidone group and 6.5% in the placebo group [2]. Discontinuations due to adverse events were 4.3% for BL-1020, 8.8% for risperidone, and 4.3% for placebo [3]. No statistically significant or clinically relevant body weight gain, glucose increases, or lipid changes were observed with BL-1020, indicating absence of metabolic adverse event propensity [4].

PANSS efficacy safety risperidone adverse events

Blood–Brain Barrier Penetration and Site-Specific Prodrug Activation

BL-1020 is designed as a mutual prodrug that crosses the blood–brain barrier intact, where it is subsequently hydrolyzed to release perphenazine and GABA at the site of action [1]. Pharmacokinetic studies using [¹⁴C]-labeled BL-1020 in rats confirmed brain penetration of the intact prodrug [2]. A PET study in healthy human subjects using [¹¹C]raclopride demonstrated dose-dependent striatal D₂ receptor occupancy following oral BL-1020 administration, with a single 32 mg dose achieving an average D₂ RO of 44% at 4–6 hours post-dosing, declining to 33% at 24 hours [3]. This brain-targeted delivery contrasts with perphenazine alone, which does not benefit from the GABA-mediated brain penetration enhancement conferred by the ester-linked GABA moiety.

pharmacokinetics blood–brain barrier prodrug brain penetration CNS

No Worsening of Extrapyramidal Symptoms in Open-Label Tolerability Study

In a 6-week open-label, multicenter Phase II study (n=36) of BL-1020 dosed at 20–40 mg/d in patients with chronic schizophrenia, the Extrapyramidal Symptom Rating Scale did not indicate clinically significant changes in EPS [1]. While 10 patients experienced EPS requiring anticholinergic treatment, the study concluded that BL-1020 was associated with clinically relevant improvement of psychosis with no worsening of EPS [2]. This clinical observation aligns with preclinical findings of reduced catalepsy versus perphenazine and supports the hypothesis that the GABAergic component of BL-1020 mitigates the extrapyramidal side effects typically associated with potent D₂ antagonism [3].

tolerability EPS extrapyramidal symptoms safety phase II

BL-1020 Mesylate: Optimal Research and Industrial Application Scenarios


Schizophrenia Research Requiring Procognitive Endpoint Evaluation

Investigators designing preclinical or clinical studies where cognitive improvement is a primary or key secondary endpoint should prioritize BL-1020 Mesylate over standard D₂/5-HT₂A antagonists such as risperidone or olanzapine. The Phase IIb EAGLE trial provides direct, quantitative evidence of superior BACS composite score improvement versus risperidone (effect size = 0.43, P = .019), whereas risperidone did not separate from placebo on cognitive measures [1][2]. This procognitive signal, attributed to the GABAergic component, is a differentiating feature not observed with conventional antipsychotics. BL-1020 is therefore the appropriate tool compound for investigating GABA-mediated cognitive enhancement in schizophrenia models.

Preclinical Modeling of Antipsychotic Efficacy with Reduced Motor Side Effects

Researchers employing rodent models of antipsychotic activity (e.g., amphetamine-induced hyperactivity) who require efficacy without confounding sedation or catalepsy should select BL-1020 over perphenazine or haloperidol. Head-to-head studies demonstrate that equimolar perphenazine abolishes hyperactivity but induces sedation and catalepsy, whereas BL-1020 reduces hyperactivity without inducing sedation or catalepsy [1][2]. This clean behavioral profile enables more accurate assessment of therapeutic efficacy without the interpretive complications introduced by pronounced motor impairment. BL-1020 thus represents the superior choice for studies seeking to dissociate antipsychotic efficacy from extrapyramidal motor side effects.

GABAergic Prodrug Brain Delivery and Pharmacokinetic Studies

Scientists investigating blood–brain barrier penetration and CNS-targeted prodrug strategies should utilize BL-1020 Mesylate as a validated tool compound. BL-1020 is an ester-linked mutual prodrug that crosses the blood–brain barrier intact, releasing both perphenazine and GABA upon brain hydrolysis—a delivery mechanism confirmed by [¹⁴C]-labeled PK studies in rats [1] and human PET imaging demonstrating dose-dependent striatal D₂ receptor occupancy [2]. This prodrug design overcomes the inherent poor brain penetration of GABA alone. BL-1020 is therefore the appropriate reference compound for studies examining GABAergic CNS delivery, prodrug activation kinetics, and dual-mechanism pharmacology.

Comparative Safety and Tolerability Profiling in Antipsychotic Development

Organizations conducting comparative safety assessments of antipsychotic candidates should include BL-1020 as a benchmark for favorable tolerability combined with proven efficacy. In the EAGLE trial, BL-1020 20–30 mg demonstrated SAE incidence of 0% versus 3.3% for risperidone, with discontinuations due to AEs of 4.3% versus 8.8% for risperidone [1]. Notably, BL-1020 showed no metabolic adverse event propensity (no clinically relevant weight gain, glucose increases, or lipid changes), a common liability of many second-generation antipsychotics. These data position BL-1020 as a valuable comparator for assessing the safety margins of novel antipsychotic candidates, particularly those targeting improved metabolic and motor tolerability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BL-1020 Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.